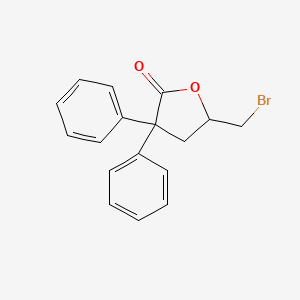![molecular formula C5H12OS B14418606 2-[(Methylsulfanyl)methoxy]propane CAS No. 82055-18-3](/img/structure/B14418606.png)
2-[(Methylsulfanyl)methoxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a pungent sulfur odor and is soluble in many organic solvents such as ethanol and acetone . This compound is widely used in organic synthesis, particularly as a sulfurizing agent and in the preparation of various intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methoxy]propane typically involves the reaction of methylthiomethanol with 2-chloropropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and the use of industrial distillation equipment to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Methylsulfanyl)methoxy]propane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the methoxy or methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Methylsulfanyl)methoxy]propane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(Methylsulfanyl)methoxy]propane involves its ability to donate sulfur atoms to other molecules. This sulfur donation can modify the chemical properties of the target molecules, leading to changes in their reactivity and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: Used in the synthesis of cardiotonic drugs.
2-Methyl-2-[(methylsulfanyl)methoxy]propane: Similar structure but different reactivity and applications.
Uniqueness
2-[(Methylsulfanyl)methoxy]propane is unique due to its dual functional groups (methoxy and methylthio), which provide versatility in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it a valuable compound in organic synthesis .
Eigenschaften
CAS-Nummer |
82055-18-3 |
|---|---|
Molekularformel |
C5H12OS |
Molekulargewicht |
120.22 g/mol |
IUPAC-Name |
2-(methylsulfanylmethoxy)propane |
InChI |
InChI=1S/C5H12OS/c1-5(2)6-4-7-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
BQWHBNNMESOCTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
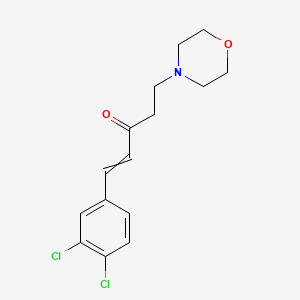
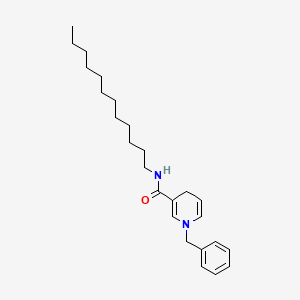
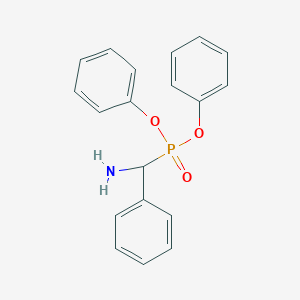

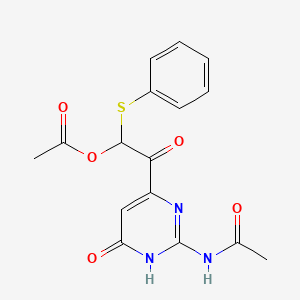
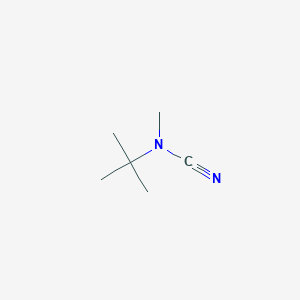

![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)


